Bienvenue dans la boutique en ligne BenchChem!

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

Monoamine oxidase A Enzyme inhibition Neurochemical probe

Methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate (CAS 150711‑92‑5) is a synthetic coumarin‑3‑carboxamide hybrid that integrates a 2‑oxo‑2H‑chromene (coumarin) pharmacophore with a 5‑bromo‑substituted methyl benzoate ester via a carboxamide linker [REFS‑1]. The bromine atom at the 5‑position of the benzoate ring introduces a distinct steric and electronic signature, altering hydrogen‑bond acceptor distribution (six H‑bond acceptors vs.

Molecular Formula C18H12BrNO5
Molecular Weight 402.2
CAS No. 150711-92-5
Cat. No. B2864952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate
CAS150711-92-5
Molecular FormulaC18H12BrNO5
Molecular Weight402.2
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
InChIKeyGMWJMKXCXPKQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate (CAS 150711‑92‑5): Procurement‑Grade Overview for Coumarin‑3‑Carboxamide Inhibitor Screening


Methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate (CAS 150711‑92‑5) is a synthetic coumarin‑3‑carboxamide hybrid that integrates a 2‑oxo‑2H‑chromene (coumarin) pharmacophore with a 5‑bromo‑substituted methyl benzoate ester via a carboxamide linker [REFS‑1]. The bromine atom at the 5‑position of the benzoate ring introduces a distinct steric and electronic signature, altering hydrogen‑bond acceptor distribution (six H‑bond acceptors vs. five in non‑brominated analogs) and raising the computed logP (5.11) relative to its des‑bromo counterpart [REFS‑2]. These structural features differentiate it from the widely used ethyl 4‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate series, where the ester alkoxy group and substitution pattern are known to modulate MAO‑A/MAO‑B selectivity [REFS‑3].

Why Generic Coumarin‑3‑Carboxamides Cannot Substitute for Methyl 5‑Bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate in MAO‑A‑Selective Profiling


Coumarin‑3‑carboxamides are a privileged scaffold for monoamine oxidase (MAO) inhibition, yet the position and nature of substituents on both the coumarin core and the amide‑linked aryl ring dictate isoform selectivity [REFS‑1]. The 5‑bromo‑2‑(methoxycarbonyl)phenyl moiety of CAS 150711‑92‑5 is not interchangeable with the 4‑(ethoxycarbonyl)phenyl group found in ethyl 4‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate (CAS 111947‑24‑1). Head‑to‑head data demonstrate that this seemingly modest structural variation produces a 27 % improvement in MAO‑A potency and a 2.1‑fold expansion of the MAO‑B selectivity window [REFS‑2]. Consequently, procurement officers and screening directors who substitute the ethyl‑ester analog risk underestimating MAO‑A inhibitory potential by more than one‑quarter and misclassifying the compound’s isoform selectivity profile.

Quantitative Differentiation Evidence: Head‑to‑Head MAO Isoform Selectivity of Methyl 5‑Bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate vs. Closest Structural Analog


MAO‑A Inhibitory Potency: 27 % More Potent than the Ethyl 4‑Carboxamido Analog Under Identical Assay Conditions

In bovine brain mitochondrial preparations using spectrofluorimetric detection, methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate inhibited MAO‑A with an IC₅₀ of 66 nM, whereas the structurally related ethyl 4‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate returned an IC₅₀ of 84 nM in the same assay system [REFS‑1]. This 27 % improvement in potency translates to a measurable difference in dose‑response windows during screening campaigns.

Monoamine oxidase A Enzyme inhibition Neurochemical probe

MAO‑A/MAO‑B Selectivity Ratio: 2.1‑Fold Wider Selectivity Window than the Ethyl 4‑Carboxamido Analog

The MAO‑B IC₅₀ for the target compound was determined to be 3.60 × 10⁵ nM (360 µM), yielding an MAO‑B/MAO‑A selectivity index of 5454 [REFS‑1]. In contrast, the ethyl 4‑carboxamido comparator exhibited an MAO‑B IC₅₀ of 1.70 × 10⁵ nM (170 µM) and a corresponding selectivity index of 2024 [REFS‑2]. The 2.1‑fold expansion of the selectivity window reduces the risk of MAO‑B‑mediated off‑target effects in neurological disease models where MAO‑A inhibition is the desired pharmacology.

Isoform selectivity MAO‑B counter‑screen Off‑target liability

Physicochemical Differentiation: Higher Lipophilicity and an Additional Hydrogen‑Bond Acceptor Relative to Des‑Bromo Coumarin‑3‑Carboxamides

The computed logP of methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate is 5.11, compared with a predicted logP of 3.35 for the non‑brominated analog (methyl 2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate) [REFS‑1]. The compound also possesses six hydrogen‑bond acceptors versus five in the des‑bromo form, subtly modifying its interactions with polar active‑site residues. Both compounds exhibit one Rule‑of‑Five violation, but the higher lipophilicity of the brominated derivative may confer an advantage in blood‑brain‑barrier penetration models, a relevant consideration for neuropsychiatric target indications.

Drug‑likeness Permeability LogP

Cytotoxic Activity Against Human Osteosarcoma 143B Cells: Quantitative Basal Activity Supporting Anticancer Probe Utility

In cell‑based functional assays, methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate demonstrated inhibitory activity against human osteosarcoma 143B (TK‑) cell lines after 72 h continuous exposure [REFS‑1]. While quantitative IC₅₀ values from these specific ChEMBL‑curated assays are not publicly available in a directly comparable format for the closest analog, the presence of measurable cytotoxicity in a therapeutically relevant tumor cell line provides a differentiating anchor absent for many simpler coumarin‑3‑carboxamides that show little to no activity against cancer cells [REFS‑2]. This positions the compound as a starting point for medicinal chemistry optimization in oncology programs where brominated coumarin‑3‑carboxamides have demonstrated promising antiproliferative effects.

Anticancer Osteosarcoma Cytotoxicity

Procurement‑Guided Application Scenarios for Methyl 5‑Bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate (CAS 150711‑92‑5)


MAO‑A‑Focused Neurological Disease Probe and Screening Library Component

With an MAO‑A IC₅₀ of 66 nM and a 5454‑fold selectivity over MAO‑B, this compound is ideally suited for screening cascades targeting depression, anxiety, or neurodegenerative disorders where MAO‑A inhibition is the primary pharmacological mechanism [REFS‑1]. Its superior selectivity compared to the ethyl 4‑carboxamido analog (selectivity index 2024) reduces the need for confirmatory MAO‑B counter‑screens, streamlining hit‑to‑lead workflows.

Anticancer Lead Optimization Starting Point Against Osteosarcoma

Demonstrated cytotoxic activity against human osteosarcoma 143B (TK‑) cells after 72 h exposure positions this compound as a tractable starting point for medicinal chemistry optimization in bone cancer programs [REFS‑2]. The bromine substituent provides a synthetic handle for further derivatization via cross‑coupling reactions, while the coumarin‑3‑carboxamide core has been validated in multiple anticancer SAR studies.

Blood‑Brain Barrier Penetration Model Compound for CNS Drug Design

The elevated computed logP (5.11) and additional hydrogen‑bond acceptor introduced by the bromobenzoate moiety make this compound a valuable tool for studying structure‑permeability relationships in CNS drug design [REFS‑3]. Its physicochemical profile can serve as a benchmark when evaluating whether increased lipophilicity in coumarin‑3‑carboxamide series translates to improved brain exposure, an essential parameter for neuropsychiatric indications.

Chemoproteomics and Epigenetic Probe Development via Bromine‑Enabled Bifunctional Conjugation

The 5‑bromo substituent on the benzoate ring offers a site for palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution, enabling conjugation to affinity tags, fluorescent reporters, or solid supports without altering the coumarin‑3‑carboxamide pharmacophore [REFS‑4]. This synthetic versatility supports chemoproteomics pull‑down experiments and PROTAC design, where the MAO‑A selectivity profile can be exploited to degrade disease‑relevant protein targets.

Quote Request

Request a Quote for methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.